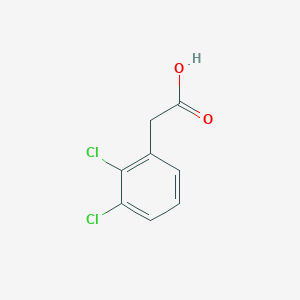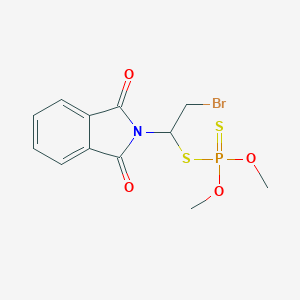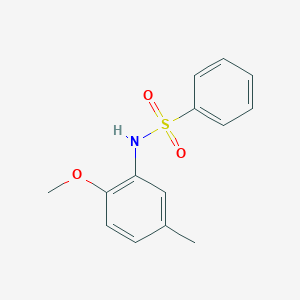
N-(2-methoxy-5-methylphenyl)benzenesulfonamide
Vue d'ensemble
Description
“N-(2-methoxy-5-methylphenyl)benzenesulfonamide” is a chemical compound . It is used in laboratory chemicals . Benzenesulfonamide derivatives are effective in the treatment of proliferative diseases such as cancer .
Molecular Structure Analysis
The molecular formula of “N-(2-methoxy-5-methylphenyl)benzenesulfonamide” is C14H15NO3S . Its molecular weight is 277.34 g/mol .Physical And Chemical Properties Analysis
“N-(2-methoxy-5-methylphenyl)benzenesulfonamide” is a solid at room temperature . Its molecular weight is 277.34 g/mol .Applications De Recherche Scientifique
Photodynamic Therapy
A study by Pişkin, Canpolat, and Öztürk (2020) investigated the use of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, highlighting its potential in photodynamic therapy for cancer treatment. This compound demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it valuable for Type II mechanisms in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Crystal Structure Analysis
Rodrigues et al. (2015) focused on the crystal structures of benzenesulfonamide derivatives. They discovered that these compounds form two-dimensional and three-dimensional architectures through specific intermolecular interactions. This information is crucial for understanding the chemical properties and potential applications of these compounds (Rodrigues et al., 2015).
Enzyme Inhibition Studies
A study by Di Fiore et al. (2011) revealed that N-substituted benzenesulfonamides, including compounds with N-methoxy moieties, act as carbonic anhydrase inhibitors (CAIs). These findings are significant in understanding the role of such compounds in biological systems and potential therapeutic applications (Di Fiore et al., 2011).
Synthesis and Bioactivity
Gul et al. (2016) synthesized a series of benzenesulfonamides and evaluated their cytotoxicity and tumor specificity. Some derivatives exhibited significant cytotoxic activities, indicating their potential for further anti-tumor activity studies (Gul et al., 2016).
Antibacterial Applications
Abbasi et al. (2019) synthesized a new series of benzenesulfonamides and tested their biofilm inhibitory action against Escherichia coli. Their study highlighted the potential of these compounds as antibacterial agents (Abbasi et al., 2019).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-11-8-9-14(18-2)13(10-11)15-19(16,17)12-6-4-3-5-7-12/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCSZUJMKFNFHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20989747 | |
| Record name | N-(2-Methoxy-5-methylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20989747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)benzenesulfonamide | |
CAS RN |
6964-02-9 | |
| Record name | MLS002693568 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Methoxy-5-methylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20989747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



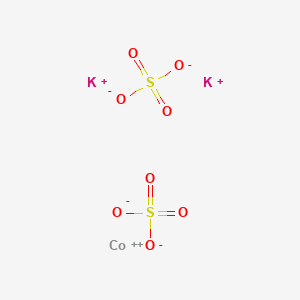
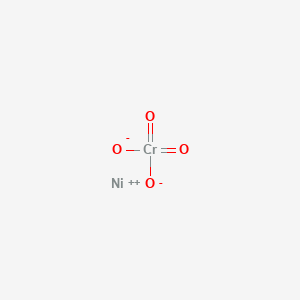
![Tricyclo[4.3.1.13,8]undecan-3-ol](/img/structure/B85384.png)
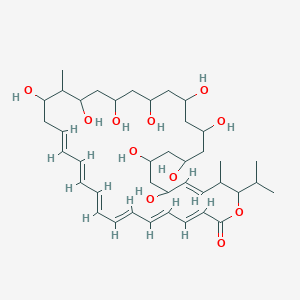


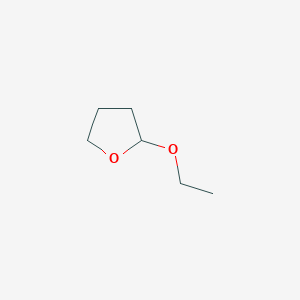
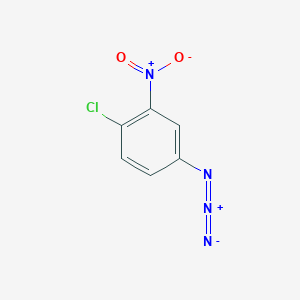
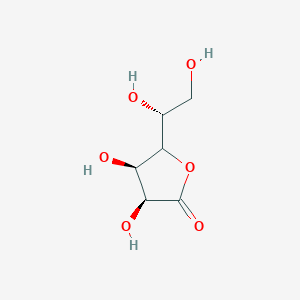
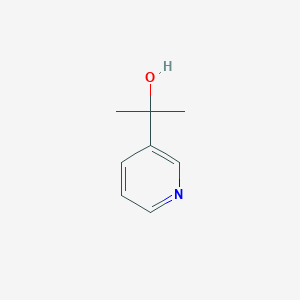

acetic acid](/img/structure/B85405.png)
